Boc-(R)-gamma-(3-trifluoromethylbenzyl)-L-proline Boc-(R)-gamma-(3-trifluoromethylbenzyl)-L-proline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17942341
InChI: InChI=1S/C18H22F3NO4/c1-17(2,3)26-16(25)22-10-12(9-14(22)15(23)24)7-11-5-4-6-13(8-11)18(19,20)21/h4-6,8,12,14H,7,9-10H2,1-3H3,(H,23,24)
SMILES:
Molecular Formula: C18H22F3NO4
Molecular Weight: 373.4 g/mol

Boc-(R)-gamma-(3-trifluoromethylbenzyl)-L-proline

CAS No.:

Cat. No.: VC17942341

Molecular Formula: C18H22F3NO4

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

Boc-(R)-gamma-(3-trifluoromethylbenzyl)-L-proline -

Specification

Molecular Formula C18H22F3NO4
Molecular Weight 373.4 g/mol
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C18H22F3NO4/c1-17(2,3)26-16(25)22-10-12(9-14(22)15(23)24)7-11-5-4-6-13(8-11)18(19,20)21/h4-6,8,12,14H,7,9-10H2,1-3H3,(H,23,24)
Standard InChI Key RWCBEYAFNSRYJW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Boc-(R)-gamma-(3-trifluoromethylbenzyl)-L-proline belongs to the class of Boc-protected proline derivatives, distinguished by the presence of a gamma-substituted trifluoromethylbenzyl group on the pyrrolidine ring. The compound’s stereochemistry, denoted by the (R)-configuration at the gamma position, plays a critical role in its interactions with biological targets . Key physicochemical properties include:

PropertyValue/Description
Molecular FormulaC18H22F3NO4\text{C}_{18}\text{H}_{22}\text{F}_{3}\text{NO}_{4}
Molecular Weight373.37 g/mol
AppearanceWhite to off-white powder
Melting Point115–121 °C
SolubilitySoluble in DMSO, methanol, and dichloromethane
Optical Rotation[α]D25=58±2[\alpha]_{D}^{25} = -58 \pm 2^\circ (c = 1 in CH2_2Cl2_2)

The trifluoromethyl group (CF3-\text{CF}_3) contributes to the compound’s electron-withdrawing properties and hydrophobic character, which are pivotal for its bioactivity and stability under physiological conditions . The Boc group protects the amino functionality during synthetic processes, enabling selective deprotection in multi-step reactions .

Synthesis and Characterization

The synthesis of Boc-(R)-gamma-(3-trifluoromethylbenzyl)-L-proline typically involves sequential functionalization of L-proline. While detailed synthetic protocols are proprietary, general methodologies can be inferred from analogous Boc-protected amino acid syntheses :

  • Protection of L-Proline: The amino group of L-proline is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

  • Gamma-Substitution: The gamma position of the pyrrolidine ring is alkylated with 3-trifluoromethylbenzyl bromide via nucleophilic substitution.

  • Purification: The product is purified using column chromatography or recrystallization to achieve high enantiomeric purity (>98.5%) .

Characterization techniques include nuclear magnetic resonance (NMR) spectroscopy for stereochemical confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry for molecular weight verification .

Applications in Research and Industry

Boc-(R)-gamma-(3-trifluoromethylbenzyl)-L-proline has emerged as a cornerstone in several research domains:

Peptide Synthesis

The compound serves as a rigid, conformationally constrained proline analog in solid-phase peptide synthesis (SPPS). Its trifluoromethylbenzyl group introduces steric bulk and electronic effects that influence peptide secondary structures, enabling the design of stable helices and beta-turn mimetics . For example, it has been incorporated into neuropeptide analogs to enhance blood-brain barrier permeability .

Medicinal Chemistry

In drug discovery, the compound’s trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets. Research highlights its use in developing inhibitors of proteases and kinases implicated in neurodegenerative diseases . Preliminary studies suggest activity against targets such as tau protein aggregation in Alzheimer’s disease .

Bioconjugation

The carboxylic acid moiety facilitates covalent attachment to biomolecules via amide bond formation. This property is exploited in antibody-drug conjugates (ADCs) to improve tumor-targeted drug delivery .

Fluorinated Drug Development

Fluorinated compounds often exhibit improved pharmacokinetic profiles. Boc-(R)-gamma-(3-trifluoromethylbenzyl)-L-proline is a precursor to fluorinated peptidomimetics with enhanced metabolic stability and oral bioavailability .

Application AreaKey Contribution
Peptide TherapeuticsStabilizes secondary structures
Enzyme InhibitionTargets proteases/kinases in neurodegeneration
Drug Delivery SystemsEnhances ADC efficacy
Fluorinated Analog DesignImproves metabolic stability

Biological Activity and Mechanistic Insights

While in vivo data remain limited, in vitro studies indicate that Boc-(R)-gamma-(3-trifluoromethylbenzyl)-L-proline modulates enzyme activity through competitive inhibition. For instance, it binds to the active site of prolyl oligopeptidase (POP), a serine protease linked to cognitive disorders, with an IC50_{50} value of 2.3 µM . Molecular docking simulations reveal that the trifluoromethylbenzyl group forms hydrophobic interactions with Leu-137 and Tyr-473 residues, while the pyrrolidine ring induces conformational changes in the enzyme .

Comparative Analysis with Related Compounds

The compound’s unique attributes become evident when compared to other Boc-protected proline derivatives:

CompoundStructural FeatureKey Difference
Boc-L-ProlineNo gamma-substituentLess rigid, lower lipophilicity
Boc-α-allyl-ProlineAllyl group at alpha positionAltered steric effects, reduced metabolic stability
Boc-4-phenyl-L-prolinePhenyl group at C4Different hydrophobic profile

The trifluoromethylbenzyl group in Boc-(R)-gamma-(3-trifluoromethylbenzyl)-L-proline confers superior target selectivity compared to these analogs, particularly in environments requiring strong hydrophobic interactions .

Future Research Directions

Further investigation is warranted to:

  • Elucidate the compound’s in vivo pharmacokinetics and toxicity profile.

  • Explore its utility in targeting emerging therapeutic targets, such as SARS-CoV-2 main protease .

  • Develop scalable synthetic routes to reduce production costs for industrial applications .

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